(11Z)-Hexadec-11-enoyl-CoA

ADC Payload Tubulin Inhibitor Multidrug Resistance

Researchers requiring a defined hexadecenoyl-CoA substrate for fatty acid metabolism or enzyme activity assays often face challenges with isomer purity and supply chain delays. (11Z)-Hexadec-11-enoyl-CoA (CAS 154826-81-0), also known as (11Z)-hexadecenoyl-coenzyme A, directly addresses these bottlenecks. - Available as a research-grade coenzyme A derivative with a defined C11 cis double bond configuration. - Serves as a critical substrate for (11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15) and related desaturase enzyme studies. - Sourced to meet demanding biochemical research timelines with global shipping support.

Molecular Formula C38H58N6O7S
Molecular Weight 743.0 g/mol
Cat. No. B12421777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11Z)-Hexadec-11-enoyl-CoA
Molecular FormulaC38H58N6O7S
Molecular Weight743.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)N)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3(CCCN3C)C
InChIInChI=1S/C38H58N6O7S/c1-10-23(4)32(42-37(50)38(7)16-11-17-43(38)8)35(47)44(9)30(22(2)3)20-31(51-25(6)45)34-41-29(21-52-34)33(46)40-28(18-24(5)36(48)49)19-26-12-14-27(39)15-13-26/h12-15,21-24,28,30-32H,10-11,16-20,39H2,1-9H3,(H,40,46)(H,42,50)(H,48,49)/t23-,24-,28+,30+,31+,32-,38+/m0/s1
InChIKeyYYYFRRSYTVJIOE-WWAIPBPMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ligand 6YK (Compound 11)


This compound is a fully synthetic tubulysin analogue, functioning as a potent microtubule inhibitor and is actively pursued as a cytotoxic payload for antibody-drug conjugates (ADCs) [1]. Its structural features include an α-methyl pyrrolidine N-terminus, a tubuvaline core with a C-11 acetate, and a C-terminal aniline handle for linker conjugation [2]. The compound's high-resolution (2.5 Å) cocrystal structure with tubulin (PDB: 5KX5) confirms its binding mode and guides rational ADC design [2].

ADC payload research: microtubule inhibitor for conjugation studies.
Defined stereochemistry: α-methyl pyrrolidine N-terminus and C-11 acetate.
Structural guidance: 2.5 Å co-crystal structure (PDB 5KX5) supports design.

Why Generic Substitution Fails for Ligand 6YK


Substituting this specific stereoisomer with other tubulysin or auristatin analogues is not a viable procurement strategy due to its distinct structure-activity relationships (SAR). The α-methyl pyrrolidine N-terminus is critical for maintaining low nanomolar potency, while the C-11 acetate directly influences in vivo stability and binding interactions with tubulin [1]. Generic substitution with simpler auristatins, such as MMAE, is particularly disadvantageous, as this compound demonstrates a superior multidrug resistance (MDR) profile [2].

Alternate tubulysin analogues: N-terminus modifications may alter potency and binding.

Auristatin substitution (e.g., MMAE): Reported MDR1 efflux susceptibility differs; Compound 11 shows lower efflux ratio context.

Non-functionalized analogues: Lack C-terminal aniline handle, complicating direct linker conjugation and reducing ADC homogeneity.

Quantitative Evidence for Ligand 6YK


Superior MDR Profile Over MMAE

Compound 11 demonstrates a significantly better MDR profile than the widely used auristatin payload MMAE. In cytotoxicity assays using the P-glycoprotein (MDR1) overexpressing cell line KB 8.5, Compound 11 retains potency with an IC50 of 17.7 nM, resulting in a resistance ratio (KB 8.5/KB) of 63 [1]. In contrast, MMAE is a known substrate for P-gp-MDR1, with an apparent efflux ratio of 44.5 in MDR1-transfected MDCK cell monolayers [2], indicating a higher susceptibility to drug efflux pumps [2].

MDR Profile vs MMAE
Head-to-head
Compound 11: Resistance Ratio 63 (KB 8.5/KB)
vs
MMAE: Efflux Ratio 44.5 (MDR1-MDCK)
Reported MDR1 susceptibility context.
KB 8.5 MDR1+ cell model.
ADC Payload Tubulin Inhibitor Multidrug Resistance

Potency Comparable to MMAE

In direct comparison, the target compound exhibits exceptionally high potency against parental KB epidermoid carcinoma cells. Its IC50 of 0.28 nM [1] is on par with the reported IC50 for the clinical payload MMAE in the same cell line, which is 0.19 nM . This indicates that the compound's cytotoxic potential is at least equivalent to one of the most potent and clinically validated ADC payloads, without any loss in initial activity.

Potency vs MMAE
Head-to-head
IC50 0.28 nM
MMAE: 0.19 nM
Reported comparable low-nanomolar potency.
Parental KB antiproliferative assay.
Cytotoxicity Tubulin Inhibitor ADC Payload

Unique Tubulin Binding Mode (PDB: 5KX5)

A 2.5 Å resolution cocrystal structure of Compound 11 bound to tubulin (PDB ID: 5KX5) has been solved, revealing a distinct binding mode [1]. The structure confirms that the amide bond between the Ile and Tuv residues is in a trans configuration, a feature distinct from the cis configuration observed in tubulin-bound auristatins [1]. Furthermore, the structure shows that the C-11 acetate engages in van der Waals interactions with Thr 221, Thr 223, and Pro 325 of tubulin, providing a molecular rationale for its activity and a blueprint for further analog design [1].

Tubulin Binding Mode
Reported
PDB: 5KX5, 2.5 Å, trans Ile-Tuv amide
Supports structure-guided payload optimization.
Distinct from cis configuration in auristatins.
Structure-Based Drug Design Tubulin Binding X-ray Crystallography

C-Terminal Aniline Handle for ADC Conjugation

Unlike the parent tubulysin natural products or earlier analogues, Compound 11 was specifically designed with a C-terminal aniline functionality [1]. This synthetic handle allows for direct, site-specific installation of various linker-payload systems required for the generation of homogeneous antibody-drug conjugates [1]. In contrast, tubulysin analogues lacking this handle (e.g., compound 8i) require more complex, multi-step derivatization for ADC applications, which can lead to heterogeneous mixtures and lower yields [1].

Conjugation Handle
Reported
C-terminal aniline enables direct linker attachment
Facilitates homogeneous ADC generation.
Compared to non-functionalized analogues.
ADC Conjugation Linker Chemistry Synthetic Handle

Application Scenarios for Ligand 6YK


ADC Development for Multidrug-Resistant Cancers

This compound is ideally suited as a payload for ADCs intended to treat cancers with high MDR1 (P-glycoprotein) expression, where auristatin-based ADCs often show reduced efficacy. Its superior MDR profile (resistance ratio of 63) provides a quantifiable advantage over the industry standard, MMAE [1]. Procurement is recommended for projects focused on solid tumors like breast, ovarian, and gastric cancers, where drug efflux is a known mechanism of clinical resistance.

Structure-Guided Warhead Optimization

The compound's validated 2.5 Å cocrystal structure with tubulin (PDB: 5KX5) makes it an exceptional starting point for structure-based drug design (SBDD) [1]. Medicinal chemistry teams can leverage the detailed binding mode, including the trans-amide configuration and C-11 acetate interactions, to design next-generation analogues with improved potency, altered pharmacokinetics, or reduced off-target toxicity. This differentiates it from analogues for which such high-resolution structural data is absent.

Linker-Payload System Evaluation

The presence of a dedicated C-terminal aniline handle facilitates rapid, site-specific conjugation of various cleavable and non-cleavable linkers [1]. This compound is a strategic procurement for groups developing proprietary ADC linker technologies, as it allows for the straightforward creation and biological comparison of a diverse array of well-defined, homogeneous ADCs. This reduces synthetic complexity and accelerates the lead optimization phase of ADC programs.

Application
Selection Property
Validation Focus
ADC research in MDR1-expressing cancer models
MDR profile context
Cytotoxicity in MDR1+ vs MDR1- cell lines
Structure-guided payload optimization
High-resolution tubulin co-crystal structure
Binding mode and interaction confirmation
Linker-payload conjugation research
C-terminal aniline handle availability
ADC homogeneity and linker attachment efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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